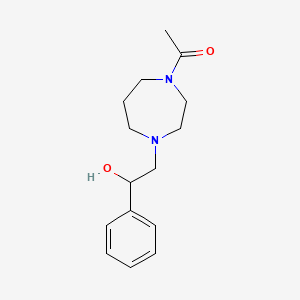
N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide, also known as CPI-613, is a novel anticancer drug that has gained considerable attention in the scientific community due to its unique mechanism of action. It is a small molecule that selectively targets the metabolic pathways of cancer cells, leading to their death. CPI-613 has shown promising results in preclinical and clinical studies, making it a potential candidate for the treatment of various types of cancer.
作用機序
N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide targets the mitochondrial tricarboxylic acid cycle by inhibiting two key enzymes, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. This leads to the disruption of the energy metabolism of cancer cells, which rely heavily on these enzymes for their energy needs. The inhibition of these enzymes leads to the accumulation of reactive oxygen species, which ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide has been shown to have several biochemical and physiological effects on cancer cells. It induces apoptosis, inhibits cell proliferation, and reduces the expression of genes involved in cancer cell survival. N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide has also been shown to enhance the efficacy of other anticancer drugs, making it a potential candidate for combination therapy.
実験室実験の利点と制限
One of the major advantages of N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide is its selectivity towards cancer cells, which minimizes its toxicity towards normal cells. N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide has also shown promising results in preclinical and clinical studies, making it a potential candidate for the treatment of various types of cancer. However, one of the limitations of N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide is its poor solubility, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research and development of N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide. One of the areas of focus is the optimization of its synthesis method to improve its yield and purity. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide. Finally, the combination of N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide with other anticancer drugs is an area of interest, as it has shown to enhance the efficacy of other anticancer drugs.
合成法
The synthesis of N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide involves the reaction of 5,6-difluorobenzimidazole with cyclopropylamine and acryloyl chloride. The resulting product is purified through column chromatography to obtain pure N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide. The synthesis method of N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide has been optimized to improve its yield and purity, making it more suitable for large-scale production.
科学的研究の応用
N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide has been extensively studied for its anticancer properties. It has been shown to selectively target cancer cells by inhibiting the mitochondrial tricarboxylic acid cycle and disrupting the energy metabolism of cancer cells. N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide has been tested in various cancer cell lines, including pancreatic cancer, leukemia, and lymphoma, and has shown significant antitumor activity.
特性
IUPAC Name |
N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O/c14-9-5-11-12(6-10(9)15)18(7-16-11)4-3-13(19)17-8-1-2-8/h5-8H,1-4H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVXQKLUWGTKPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCN2C=NC3=CC(=C(C=C32)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-1-(furan-2-yl)methanamine](/img/structure/B6647235.png)


![3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6647255.png)






